molecular formula C8H7BrF2O2 B12860842 3-Bromo-2-(2,2-difluoroethoxy)phenol

3-Bromo-2-(2,2-difluoroethoxy)phenol

Cat. No.: B12860842
M. Wt: 253.04 g/mol
InChI Key: KESKXSHXQQJZMV-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2-difluoroethoxy)phenol is an organofluorine compound with the molecular formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and an ethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-2-(2,2-difluoroethoxy)phenol involves several steps, typically starting with the bromination of a phenol derivative. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst. The difluoroethoxy group is then introduced through a nucleophilic substitution reaction using a suitable difluoroethoxy reagent . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-Bromo-2-(2,2-difluoroethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a difluoroethoxyphenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-(2,2-difluoroethoxy)phenol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2-difluoroethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethoxy groups play a crucial role in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3-Bromo-2-(2,2-difluoroethoxy)phenol can be compared with other similar compounds, such as:

    3-Bromo-2-(2,2-difluoroethoxy)aniline: Similar structure but with an amine group instead of a phenol group.

    3-Bromo-2-(2,2-difluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

    2-Bromo-3,3,3-trifluoropropene: A related organofluorine compound with different functional groups. The uniqueness of this compound lies in its specific combination of bromine, difluoroethoxy, and phenol groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

3-bromo-2-(2,2-difluoroethoxy)phenol

InChI

InChI=1S/C8H7BrF2O2/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7,12H,4H2

InChI Key

KESKXSHXQQJZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(F)F)O

Origin of Product

United States

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